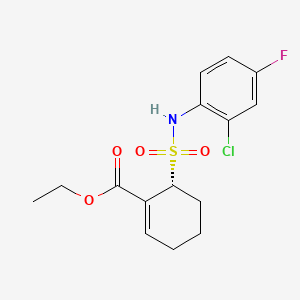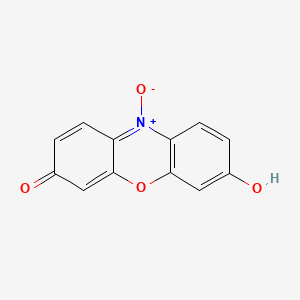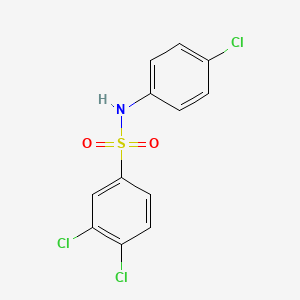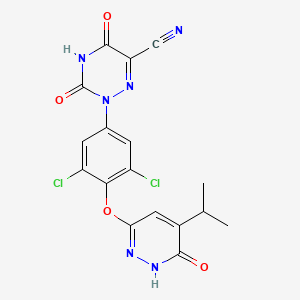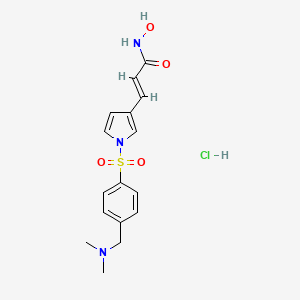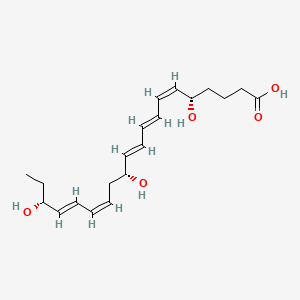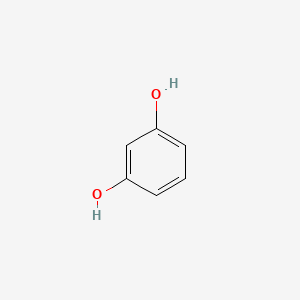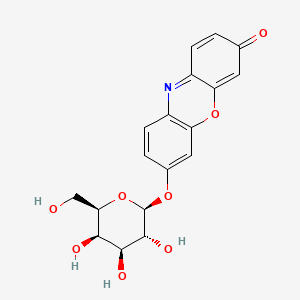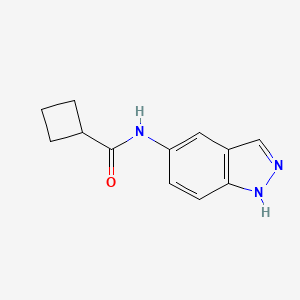
Rhodblock 6
Vue d'ensemble
Description
“N-(1H-indazol-5-yl)cyclobutanecarboxamide” is also known as Rhodblock 6 . It has the empirical formula C12H13N3O and a molecular weight of 215.25 .
Synthesis Analysis
The synthesis of indazole compounds, such as “N-(1H-indazol-5-yl)cyclobutanecarboxamide”, involves various strategies including transition metal-catalyzed reactions and reductive cyclization reactions . One method involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “N-(1H-indazol-5-yl)cyclobutanecarboxamide” is characterized by an indazole ring attached to a cyclobutane carboxamide group . The empirical formula is C12H13N3O .Physical And Chemical Properties Analysis
“N-(1H-indazol-5-yl)cyclobutanecarboxamide” is a powder with a faintly bluish off-white color . It is soluble in DMSO at a concentration of at least 20 mg/mL . The compound is stable at room temperature .Applications De Recherche Scientifique
Inhibiteur de la voie Rho Kinase
Rhodblock 6 est connu pour être un inhibiteur de la voie Rho Kinase . Cette voie joue un rôle crucial dans divers processus cellulaires, y compris la migration cellulaire, la prolifération cellulaire et l'apoptose. Par conséquent, this compound pourrait potentiellement être utilisé dans la recherche liée à ces processus cellulaires.
Mécanisme D'action
Target of Action
Rhodblock 6, also known as N-(1H-indazol-5-yl)cyclobutanecarboxamide, primarily targets the Rho kinase (ROCK) . ROCK is a key regulator of cell division and other processes that involve the cytoskeleton, such as cell migration, contraction, and adhesion .
Mode of Action
This compound acts as an inhibitor of ROCK . It suppresses the localization of phosphorylated myosin regulatory light chain (MRLC) , a downstream effector of the Rho pathway. This inhibition disrupts the normal functioning of the Rho pathway, leading to changes in cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Rho pathway . This pathway is involved in various cellular processes, including cytokinesis, the final step of cell division . By inhibiting ROCK, this compound disrupts the Rho pathway, affecting the localization of phosphorylated MRLC and potentially altering cell division and other cytoskeleton-related processes .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The inhibition of ROCK by this compound leads to the suppression of phosphorylated MRLC localization . In human HeLa cells, this compound has been shown to cause active fiber disruption . These changes at the molecular and cellular level can affect cell division and other cytoskeleton-related processes.
Action Environment
It is worth noting that this compound is stable at room temperature , suggesting that it may be resistant to some environmental variations
Analyse Biochimique
Biochemical Properties
Rhodblock 6 plays a significant role in biochemical reactions by inhibiting the Rho kinase (ROCK) pathway . It interacts with the myosin regulatory light chain (MRLC), suppressing its phosphorylation . This interaction is crucial in the regulation of various cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits the activity of ROCK, which is involved in various cellular functions such as cell migration, contraction, and adhesion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a ROCK inhibitor, this compound suppresses the phosphorylation of MRLC, thereby exerting its effects at the molecular level .
Metabolic Pathways
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(8-2-1-3-8)14-10-4-5-11-9(6-10)7-13-15-11/h4-8H,1-3H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXOQKXBIPBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424250 | |
| Record name | N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
886625-06-5 | |
| Record name | N-(1H-indazol-5-yl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodblock 6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





